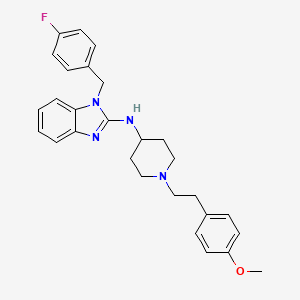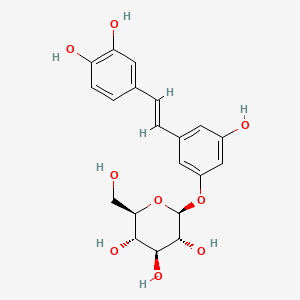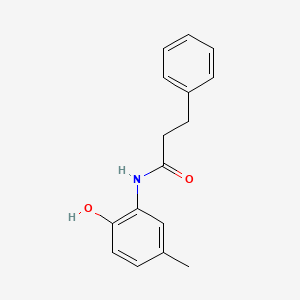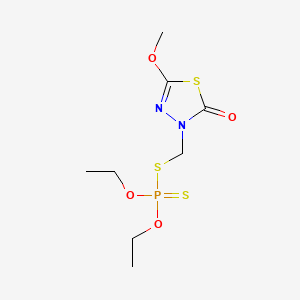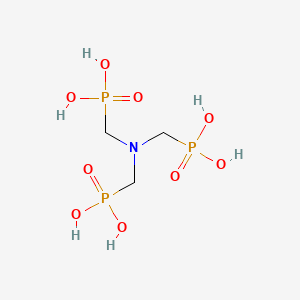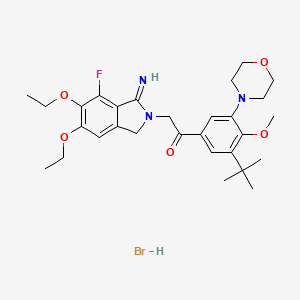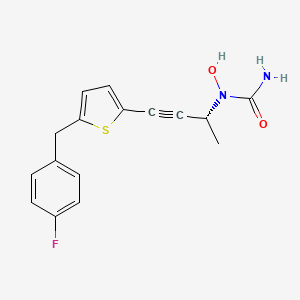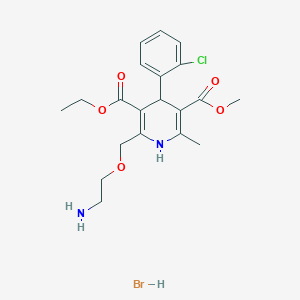
Amlodipine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amlodipine hydrobromide is a salt of Amlodipine --- a medication used to lower blood pressure and prevent chest pain.
Aplicaciones Científicas De Investigación
1. Endothelial Cell Dysfunction Treatment
Amlodipine has been found to restore endothelial dysfunction induced by irreversibly glycated low-density lipoproteins, an in vitro model mimicking the diabetic condition. This effect is achieved through its anti-oxidant and anti-inflammatory mechanisms, reducing oxidative and inflammatory stress in human endothelial cells (Toma et al., 2011).
2. Metabolism in Human Liver Microsomes
Amlodipine is metabolized primarily via dehydrogenation of its dihydropyridine moiety to a pyridine derivative, a process mediated by CYP3A4/5 in human liver microsomes. This study provides insight into the metabolic pathways and enzymes involved in amlodipine metabolism (Zhu et al., 2014).
3. Neuropharmacological Properties
Amlodipine's neuropharmacological properties, such as its potential to protect against cerebral hypoperfusion, microinfarcts, and excitotoxic cell death, have been explored. However, a study found no measurable benefit in cognitive functioning in cocaine-dependent individuals (Turner et al., 2009).
4. Therapeutic Combination with Renin-Angiotensin System Blockers
While amlodipine is effective as a single antihypertensive agent, its efficacy increases when used in combination with other medications, such as renin-angiotensin system blockers. However, it is unlikely to replace hydrochlorothiazide in such combinations (Tejada et al., 2007).
5. Neuroprotective Effects in Parkinson’s Disease
Amlodipine shows potential as a neuroprotective agent in 6-OHDA lesioned rat models of Parkinson's Disease, alleviating neurodegeneration and restoring dopamine levels (Antony, 2014).
6. Antioxidant Effect in Hypertension Treatment
In stroke-prone spontaneously hypertensive rats, amlodipine demonstrated antioxidative effects in the brain, reducing oxidative stress and sympathetic nerve activity, which are beneficial in treating hypertension (Hirooka et al., 2006).
Propiedades
Número CAS |
246852-09-5 |
|---|---|
Nombre del producto |
Amlodipine hydrobromide |
Fórmula molecular |
C20H26BrClN2O5 |
Peso molecular |
489.8 g/mol |
Nombre IUPAC |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrobromide |
InChI |
InChI=1S/C20H25ClN2O5.BrH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H |
Clave InChI |
RVCDRXDQZIUQJA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Amlodipine hydrobromide, Amlodipine HBr |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methoxy-3-[[1-(2-methoxyethyl)tetrazol-5-yl]-(2-phenylethyl-(phenylmethyl)amino)methyl]-1H-quinolin-2-one](/img/structure/B1665288.png)
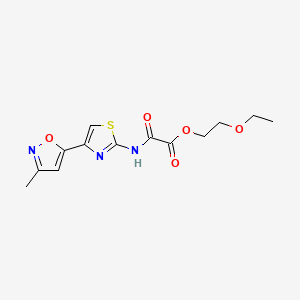
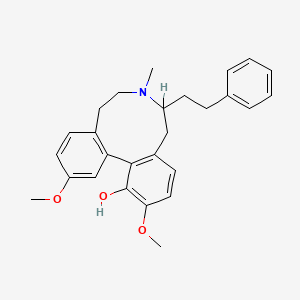
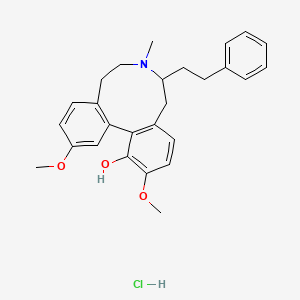
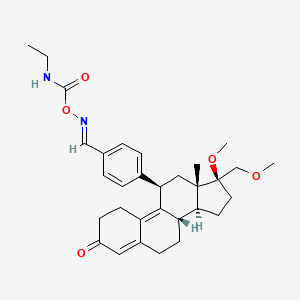
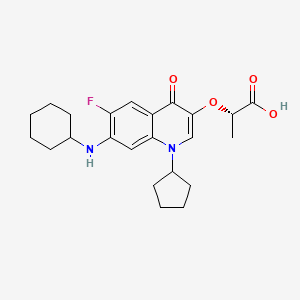
![4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole](/img/structure/B1665297.png)
